2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide
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Overview
Description
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Nitration: The benzothiazole derivative is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Chlorination: The nitrated benzothiazole is chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Amidation: Finally, the chlorinated benzothiazole is reacted with an appropriate amine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave irradiation, flow chemistry, and catalytic processes to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaOH, K2CO3).
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Substitution: Formation of various substituted benzothiazole derivatives.
Reduction: Formation of 2-amino-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound to investigate the role of benzothiazole derivatives in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anti-tubercular agent, it may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the disruption of bacterial cell function and growth . Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target proteins, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)pyridine-4-carboxamide
Uniqueness
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups on the benzothiazole core, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C15H10ClN3O3S |
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Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-2-5-12-13(6-8)23-15(17-12)18-14(20)10-7-9(19(21)22)3-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
InChI Key |
FPWLNJZLSCLMAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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